molecular formula C10H11N3 B11914645 3-(Hydrazinylmethyl)quinoline CAS No. 887593-60-4

3-(Hydrazinylmethyl)quinoline

Cat. No.: B11914645
CAS No.: 887593-60-4
M. Wt: 173.21 g/mol
InChI Key: BGQLQINLPFFFKE-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)quinoline is an organic compound with the molecular formula C10H11N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydrazinylmethyl group attached to the third position of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinylmethyl)quinoline typically involves the reaction of quinoline-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative green chemistry approaches, such as microwave-assisted synthesis, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinylmethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acids, aminoquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

3-(Hydrazinylmethyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications in medicinal and industrial chemistry.

    Chloroquine: A well-known antimalarial drug that is a derivative of quinoline.

    Quinine: Another antimalarial compound derived from quinoline.

    Mefloquine: A synthetic derivative of quinoline used as an antimalarial agent.

Uniqueness: 3-(Hydrazinylmethyl)quinoline is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

CAS No.

887593-60-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

quinolin-3-ylmethylhydrazine

InChI

InChI=1S/C10H11N3/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6,13H,7,11H2

InChI Key

BGQLQINLPFFFKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNN

Origin of Product

United States

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